1-Methyl-1H-indole-2-carbonyl chloride
Overview
Description
1-Methyl-1H-indole-2-carbonyl chloride is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Mechanism of Action
Target of Action
1-Methyl-1H-indole-2-carbonyl chloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a significant heterocyclic system in natural products and drugs, and it plays a crucial role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-2-carbonyl chloride can be synthesized from 1-methylindole-2-carboxylic acid. The carboxylic acid reacts with thionyl chloride to yield the desired carbonyl chloride . The reaction typically involves refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 1-methyl-1H-indole-2-methanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the indole ring to more complex structures, although specific oxidation reactions for this compound are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Amides, esters, thioesters.
Reduction: 1-Methyl-1H-indole-2-methanol.
Oxidation: Various oxidized indole derivatives.
Scientific Research Applications
1-Methyl-1H-indole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Methylindole-2-carboxylic acid: The precursor to 1-methyl-1H-indole-2-carbonyl chloride.
1-Methyl-1H-indole-3-carbonyl chloride: A similar compound with the carbonyl chloride group at a different position on the indole ring.
1-Methyl-1H-indole-2-carboxamide: A derivative formed by substitution of the carbonyl chloride group with an amine.
Uniqueness: this compound is unique due to its specific reactivity and the position of the carbonyl chloride group, which allows for selective functionalization and derivatization. This makes it a valuable intermediate in synthetic chemistry and drug development.
Biological Activity
1-Methyl-1H-indole-2-carbonyl chloride (CAS No. 118618-61-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The carbonyl chloride functional group enhances its reactivity, making it suitable for further chemical modifications that can lead to more potent derivatives.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The indole core is known to modulate the activity of neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases, which play critical roles in various signaling pathways associated with diseases such as cancer and neurodegenerative disorders .
Therapeutic Applications
1. Cancer Treatment
Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit the growth of leukemia stem cells, suggesting its utility in treating acute myeloid leukemia (AML). In vitro studies demonstrated that this compound effectively reduced the viability of human AML CD34+ CD38− cells, indicating its promise as a therapeutic agent against leukemia .
2. Neuroprotection
The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of indole compounds can protect against neurotropic alphaviruses, which cause encephalitis. These compounds may enhance survival rates in infected animal models by inhibiting viral replication .
3. Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. This compound may modulate inflammatory responses by interacting with specific inflammatory pathways, providing a basis for developing treatments for inflammatory diseases.
Research Findings
Several studies have documented the biological activities associated with this compound:
Case Studies
Case Study 1: Inhibition of Leukemia Stem Cells
In a study focusing on acute myeloid leukemia, researchers treated human AML cells with various concentrations of this compound and observed significant reductions in cell viability at concentrations as low as 0.2 g (approximately 0.73 mmol) administered intraperitoneally .
Case Study 2: Neuroprotective Effects
Another study evaluated the protective effects of indole derivatives against viral infections in mice. The administration of these compounds resulted in improved survival rates and reduced viral loads in the central nervous system, suggesting their potential as antiviral agents .
Properties
IUPAC Name |
1-methylindole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USATVDUBRWEFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486652 | |
Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118618-61-4 | |
Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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